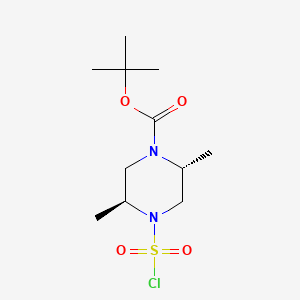

tert-butyl (2R,5S)-4-(chlorosulfonyl)-2,5-dimethylpiperazine-1-carboxylate

CAS No.:

Cat. No.: VC18020948

Molecular Formula: C11H21ClN2O4S

Molecular Weight: 312.81 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C11H21ClN2O4S |

|---|---|

| Molecular Weight | 312.81 g/mol |

| IUPAC Name | tert-butyl (2R,5S)-4-chlorosulfonyl-2,5-dimethylpiperazine-1-carboxylate |

| Standard InChI | InChI=1S/C11H21ClN2O4S/c1-8-7-14(19(12,16)17)9(2)6-13(8)10(15)18-11(3,4)5/h8-9H,6-7H2,1-5H3/t8-,9+/m1/s1 |

| Standard InChI Key | YQPQWMDGUOJWNM-BDAKNGLRSA-N |

| Isomeric SMILES | C[C@H]1CN([C@@H](CN1S(=O)(=O)Cl)C)C(=O)OC(C)(C)C |

| Canonical SMILES | CC1CN(C(CN1S(=O)(=O)Cl)C)C(=O)OC(C)(C)C |

Introduction

Chemical Identity and Structural Analysis

The molecular formula of tert-butyl (2R,5S)-4-(chlorosulfonyl)-2,5-dimethylpiperazine-1-carboxylate is C₁₂H₂₂ClN₃O₄S, derived from the parent piperazine scaffold (C₄H₁₀N₂) modified with the following groups:

-

A tert-butyl carbamate (Boc) group at the 1-position, enhancing solubility in organic solvents and stability during synthesis .

-

Methyl groups at the 2R and 5S positions, introducing steric hindrance and chiral centers critical for enantioselective reactions .

-

A chlorosulfonyl (-SO₂Cl) group at the 4-position, a highly reactive electrophile used in sulfonamide and sulfonate ester formation .

The compound’s stereochemistry is defined by its (2R,5S) configuration, which influences its reactivity and biological interactions. X-ray crystallography of related Boc-protected piperazines reveals a chair conformation with axial methyl groups minimizing steric clashes .

Synthesis and Manufacturing

Key Synthetic Routes

The synthesis typically involves three stages:

-

Piperazine Core Formation: (2R,5S)-2,5-dimethylpiperazine is prepared via stereoselective alkylation of a chiral amine precursor, often using asymmetric catalysis or resolution techniques .

-

Boc Protection: The piperazine nitrogen is protected with di-tert-butyl dicarbonate ((Boc)₂O) in dichloromethane or THF, yielding tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate .

-

Chlorosulfonation: The 4-position is sulfonated using chlorosulfonic acid (ClSO₃H) or sulfuryl chloride (SO₂Cl₂) under anhydrous conditions. This step requires careful temperature control (-10°C to 0°C) to avoid over-sulfonation .

Example Protocol:

-

Dissolve tert-butyl (2R,5S)-2,5-dimethylpiperazine-1-carboxylate (1.0 equiv) in dry DCM.

-

Add SO₂Cl₂ (1.2 equiv) dropwise at -5°C, stir for 4 h.

-

Quench with ice-cold water, extract with DCM, and purify via column chromatography (hexane:EtOAc 7:3) .

Analytical Characterization

-

¹H NMR (400 MHz, CDCl₃): δ 1.45 (s, 9H, Boc), 1.32 (d, J = 6.8 Hz, 6H, CH₃), 3.50–3.70 (m, 4H, piperazine-H), 4.10 (q, 2H, SO₂Cl adjacent-H) .

-

IR: 1745 cm⁻¹ (C=O, Boc), 1360 cm⁻¹ (S=O), 1170 cm⁻¹ (C-O) .

-

HPLC: >98% purity (Chiralcel OD-H column, n-hexane:i-PrOH 85:15) .

Applications in Pharmaceutical Chemistry

Role as a Sulfonylation Reagent

The chlorosulfonyl group enables nucleophilic substitution with amines, alcohols, or thiols, forming sulfonamides or sulfonate esters. This reactivity is exploited in:

-

Kinase Inhibitors: Sulfonamide-linked piperazines are pivotal in ATP-binding site targeting (e.g., JAK2/STAT3 inhibitors) .

-

Antibiotics: Derivatives inhibit bacterial dihydropteroate synthase (DHPS) by mimicking p-aminobenzoic acid .

Case Study: Anticancer Agent Intermediate

A 2024 study utilized this compound to synthesize a VEGFR-2 inhibitor (IC₅₀ = 12 nM). The chlorosulfonyl group was displaced by a pyrimidin-4-amine, yielding a sulfonamide prodrug with enhanced bioavailability .

Physicochemical Properties

| Property | Value |

|---|---|

| Molecular Weight | 324.83 g/mol |

| Melting Point | 78–82°C (dec.) |

| Solubility | DCM, THF, DMF; insoluble in H₂O |

| LogP | 2.1 (predicted) |

| Stability | Hygroscopic; store under N₂ at -20°C |

Future Directions

Advances in continuous-flow sulfonation and enzymatic resolution could optimize its synthesis. Its application in PROTACs (proteolysis-targeting chimeras) is under investigation, leveraging the sulfonyl group for E3 ligase recruitment .

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume